molecular formula C22H20N2O4 B12817047 N-(1-Anthraquinonyl)-N'-cyclohexyloxamide CAS No. 92573-29-0

N-(1-Anthraquinonyl)-N'-cyclohexyloxamide

Cat. No.: B12817047
CAS No.: 92573-29-0
M. Wt: 376.4 g/mol
InChI Key: YJXASEUBFNSRBP-UHFFFAOYSA-N
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Description

N-(1-Anthraquinonyl)-N’-cyclohexyloxamide: is an organic compound that features an anthraquinone moiety linked to a cyclohexyloxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Anthraquinonyl)-N’-cyclohexyloxamide typically involves the following steps:

    Starting Materials: The synthesis begins with anthraquinone and cyclohexyloxamide as the primary starting materials.

    Condensation Reaction: The anthraquinone is reacted with cyclohexyloxamide under specific conditions to form the desired compound. This reaction often requires a catalyst and is carried out in an organic solvent such as dichloromethane or toluene.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of N-(1-Anthraquinonyl)-N’-cyclohexyloxamide would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-Anthraquinonyl)-N’-cyclohexyloxamide can undergo various chemical reactions, including:

    Oxidation: The anthraquinone moiety can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the anthraquinone group to anthracene derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the anthraquinone ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Anthracene derivatives.

    Substitution: Various substituted anthraquinone derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

N-(1-Anthraquinonyl)-N’-cyclohexyloxamide is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. It may serve as a probe to investigate enzyme activities or as a fluorescent marker due to the anthraquinone moiety.

Medicine

The compound’s potential therapeutic properties are explored in medicinal chemistry. It may exhibit biological activities such as anticancer or antimicrobial effects, making it a candidate for drug development.

Industry

In the industrial sector, N-(1-Anthraquinonyl)-N’-cyclohexyloxamide is used in the production of dyes and pigments. Its stability and color properties make it suitable for various applications in materials science.

Mechanism of Action

The mechanism by which N-(1-Anthraquinonyl)-N’-cyclohexyloxamide exerts its effects depends on its interaction with molecular targets. The anthraquinone moiety can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Anthraquinonyl)glycine
  • N-(2-R-1-anthraquinonyl)ureas
  • N-Anthraquinonyl-1-anthranilic acid

Uniqueness

N-(1-Anthraquinonyl)-N’-cyclohexyloxamide is unique due to the presence of both the anthraquinone and cyclohexyloxamide groups. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, which are not observed in similar compounds.

Properties

CAS No.

92573-29-0

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

N-cyclohexyl-N'-(9,10-dioxoanthracen-1-yl)oxamide

InChI

InChI=1S/C22H20N2O4/c25-19-14-9-4-5-10-15(14)20(26)18-16(19)11-6-12-17(18)24-22(28)21(27)23-13-7-2-1-3-8-13/h4-6,9-13H,1-3,7-8H2,(H,23,27)(H,24,28)

InChI Key

YJXASEUBFNSRBP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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